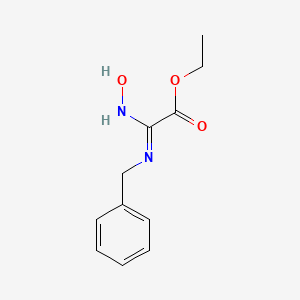

Ethyl 2-(benzylamino)-2-(hydroxyimino)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(benzylamino)-2-(hydroxyimino)acetate is an organic compound that belongs to the class of oxime esters. These compounds are characterized by the presence of an oxime functional group (-C=N-OH) and an ester group (-COO-). This compound is of interest in various fields of chemistry and biology due to its unique structural features and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(benzylamino)-2-(hydroxyimino)acetate typically involves the reaction of ethyl 2-aminoacetate with benzylamine and an appropriate oxime-forming reagent. One common method is as follows:

Starting Materials: Ethyl 2-aminoacetate, benzylamine, and an oxime-forming reagent such as hydroxylamine hydrochloride.

Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol, under reflux conditions.

Procedure: Ethyl 2-aminoacetate is first reacted with benzylamine to form the corresponding benzylamino derivative. This intermediate is then treated with hydroxylamine hydrochloride to form the oxime ester.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(benzylamino)-2-(hydroxyimino)acetate can undergo various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile oxides.

Reduction: The oxime group can be reduced to form amines.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or peracids can be used.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

Oxidation: Nitrile oxides.

Reduction: Amines.

Substitution: Corresponding substituted esters or amides.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Potential use in drug development due to its unique structural features.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(benzylamino)-2-(hydroxyimino)acetate depends on its specific application. For instance, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds or coordinate with metal ions, influencing its reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

Ethyl 2-(amino)-2-(hydroxyimino)acetate: Lacks the benzyl group.

Methyl 2-(benzylamino)-2-(hydroxyimino)acetate: Has a methyl ester instead of an ethyl ester.

Ethyl 2-(benzylamino)-2-(hydroxyimino)propanoate: Has an additional methyl group on the alpha carbon.

Uniqueness

This compound is unique due to the presence of both the benzylamino and oxime ester functional groups, which can impart distinct reactivity and potential biological activity compared to similar compounds.

Biological Activity

Ethyl 2-(benzylamino)-2-(hydroxyimino)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₁H₁₄N₂O₃ and a molecular weight of 222.24 g/mol. The compound features a benzylamino group and a hydroxyimino functional group, which contribute to its unique reactivity and biological significance.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecular targets. The hydroxyimino group can form hydrogen bonds, enhancing its binding affinity with enzymes and receptors involved in cellular processes. This interaction may lead to modulation of cellular pathways relevant to disease states, including cancer and infections.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms that involve apoptosis induction and cell cycle arrest. For example, derivatives of similar structures have shown promising results in protecting pancreatic β-cells from endoplasmic reticulum (ER) stress, which is a critical factor in diabetes and cancer progression .

Case Studies

- Anticancer Research : A study explored the structure-activity relationship (SAR) of N-benzoyl-2-hydroxybenzamide derivatives, revealing that modifications similar to those found in this compound could enhance protective effects against ER stress-induced cell death in pancreatic β-cells. The most potent analogs showed EC50 values as low as 0.1 μM, indicating strong biological activity .

- Protein Modification : Another investigation highlighted the potential of this compound as a reagent for protein modification. This application is particularly relevant in proteomics research, where the ability to modify proteins can lead to insights into their function and interactions within biological systems.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate | Contains tert-butoxycarbonyl group | Used as a coupling reagent in peptide synthesis |

| Ethyl 2-cyano-2-hydroxyiminoacetate | Lacks benzyl group | Exhibits different reactivity profiles |

| Ethyl 2-amino-2-hydroxyiminoacetate | Contains amino instead of benzylamino group | Potentially different biological activities |

This compound's unique combination of functional groups imparts distinct reactivity compared to these structurally similar compounds, highlighting its potential for diverse applications in drug development.

Properties

IUPAC Name |

ethyl 2-benzylimino-2-(hydroxyamino)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-2-16-11(14)10(13-15)12-8-9-6-4-3-5-7-9/h3-7,15H,2,8H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHPBKSQXILNADJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NCC1=CC=CC=C1)NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.